N-Ethylquinoxalin-2-amine
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Overview
Description
N-Ethylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylquinoxalin-2-amine typically involves the cyclocondensation of o-phenylenediamine with ethyl glyoxalate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N-Ethylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: this compound derivatives.
Substitution: Various substituted quinoxaline derivatives
Scientific Research Applications
N-Ethylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It interferes with the DNA replication and protein synthesis pathways, leading to the inhibition of cell growth and proliferation
Comparison with Similar Compounds
N-Ethylquinoxalin-2-amine can be compared with other similar compounds in the quinoxaline family:
Quinoxalin-2-amine: Similar structure but lacks the ethyl group, resulting in different chemical properties and reactivity.
Quinoxalin-2-one: Contains a carbonyl group instead of an amine, leading to different biological activities.
Quinoxaline: The parent compound with a simpler structure, used as a starting material for various derivatives .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
41213-10-9 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-ethylquinoxalin-2-amine |
InChI |
InChI=1S/C10H11N3/c1-2-11-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,11,13) |
InChI Key |
NMGFYKOSVIFRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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